dodecyl-methyl-bis(prop-2-enyl)azanium;chloride
Overview
Description
Dodecyl-methyl-bis(prop-2-enyl)azanium;chloride is a quaternary ammonium compound known for its antistatic and antimicrobial properties. It is commonly used in various industrial and consumer products, including cosmetics, personal care items, and water treatment solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl-methyl-bis(prop-2-enyl)azanium;chloride typically involves the reaction of dodecylamine with methyl chloride and allyl chloride under controlled conditions. The reaction is carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the quaternary ammonium compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Dodecyl-methyl-bis(prop-2-enyl)azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The quaternary ammonium group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and halides are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted quaternary ammonium compounds.
Scientific Research Applications
Dodecyl-methyl-bis(prop-2-enyl)azanium;chloride has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies for its antimicrobial properties.
Medicine: Investigated for its potential use in antimicrobial coatings for medical devices.
Mechanism of Action
The antimicrobial activity of dodecyl-methyl-bis(prop-2-enyl)azanium;chloride is primarily due to its ability to disrupt microbial cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of microbial cell membranes, leading to cell lysis and death. This mechanism is effective against a broad spectrum of bacteria, fungi, and viruses .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl-bis(prop-2-enyl)azanium;chloride
- Polyquaternium-22
- Dimethyldiallylammonium chloride
Uniqueness
Dodecyl-methyl-bis(prop-2-enyl)azanium;chloride stands out due to its longer alkyl chain, which enhances its hydrophobic interactions with microbial membranes, leading to more effective antimicrobial activity. Additionally, its unique structure allows for versatile applications in various fields, from personal care products to industrial water treatment .
Properties
IUPAC Name |
dodecyl-methyl-bis(prop-2-enyl)azanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N.ClH/c1-5-8-9-10-11-12-13-14-15-16-19-20(4,17-6-2)18-7-3;/h6-7H,2-3,5,8-19H2,1,4H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQSXVAFTLQSBQ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(CC=C)CC=C.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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